molecular formula C5H3BF4KN B6332984 Potassium 5-fluoropyridine-3-trifluoroborate CAS No. 2221988-87-8

Potassium 5-fluoropyridine-3-trifluoroborate

Cat. No.: B6332984
CAS No.: 2221988-87-8
M. Wt: 202.99 g/mol
InChI Key: NENIAZRKPYIAJC-UHFFFAOYSA-N
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Description

Potassium 5-fluoropyridine-3-trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations, particularly in Suzuki–Miyaura coupling reactions . The presence of fluorine atoms in the pyridine ring enhances its chemical properties, making it a useful building block in organic synthesis.

Mechanism of Action

Target of Action

Potassium 5-fluoropyridine-3-trifluoroborate is primarily used as a nucleophilic boronated coupling reagent . Its primary targets are aryl halides , with which it reacts to construct a carbon-carbon (C-C) bond .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, where the boron compound (like this compound) and the aryl halide are brought together in the presence of a palladium catalyst . The boron compound acts as a nucleophile, donating an electron pair to form a new bond with the aryl halide .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules . The creation of a new C-C bond can lead to the formation of a wide range of products, depending on the specific aryl halide used .

Pharmacokinetics

Like other boron compounds, it is likely to have good stability and reactivity, making it suitable for use in various chemical reactions .

Result of Action

The primary result of the action of this compound is the formation of a new C-C bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific aryl halide used .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst and a base . The choice of solvent can also have a significant impact on the reaction . Furthermore, the reaction is typically performed under thermal conditions , indicating that temperature is another important environmental factor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 5-fluoropyridine-3-trifluoroborate can be synthesized through the reaction of 5-fluoropyridine with potassium bifluoride and boron trifluoride. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Comparison with Similar Compounds

Potassium 5-fluoropyridine-3-trifluoroborate can be compared with other similar compounds such as:

Uniqueness

The uniqueness of this compound lies in its enhanced reactivity and stability due to the presence of fluorine atoms in the pyridine ring. This makes it a valuable reagent in various chemical transformations, particularly in the synthesis of complex organic molecules .

Properties

IUPAC Name

potassium;trifluoro-(5-fluoropyridin-3-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BF4N.K/c7-5-1-4(2-11-3-5)6(8,9)10;/h1-3H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENIAZRKPYIAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CN=C1)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BF4KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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